(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid (7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1980007-36-0
VCID: VC11653513
InChI: InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-7-12(4-8(16)9(17)18)5-13(14,15)6-12/h8H,4-7H2,1-3H3,(H,17,18)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F
Molecular Formula: C13H19F2NO4
Molecular Weight: 291.29 g/mol

(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid

CAS No.: 1980007-36-0

Cat. No.: VC11653513

Molecular Formula: C13H19F2NO4

Molecular Weight: 291.29 g/mol

* For research use only. Not for human or veterinary use.

(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid - 1980007-36-0

Specification

CAS No. 1980007-36-0
Molecular Formula C13H19F2NO4
Molecular Weight 291.29 g/mol
IUPAC Name (7S)-2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid
Standard InChI InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-7-12(4-8(16)9(17)18)5-13(14,15)6-12/h8H,4-7H2,1-3H3,(H,17,18)/t8-/m0/s1
Standard InChI Key HPLUHOJHYYJMSU-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CC(C2)(F)F
SMILES CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structural complexity arises from its spirocyclic framework, which merges two distinct ring systems (a three-membered and a four-membered ring) via a shared nitrogen atom. The (7S) configuration denotes the stereochemistry at the seventh carbon, critical for its spatial orientation and potential interactions in synthetic pathways .

Molecular Formula and Weight

The molecular formula C₁₃H₁₉F₂NO₄ reflects the incorporation of 13 carbon atoms, 19 hydrogens, 2 fluorines, 1 nitrogen, and 4 oxygens. With a molecular weight of 291.29 g/mol, this compound falls within the mid-range of small-molecule research chemicals .

Stereochemical and Functional Features

  • Spiro[3.4]octane Core: The fused bicyclic system imposes conformational rigidity, which may enhance stability in reaction environments or during molecular recognition processes.

  • Boc Protection: The tert-butoxycarbonyl group at position 6 serves as a temporary protective moiety for the amine, a common strategy in peptide synthesis to prevent unwanted side reactions .

  • Carboxylic Acid: The terminal carboxylic acid at position 7 offers a site for further derivatization, such as amide bond formation or salt generation.

  • Difluorination: The geminal difluoro substituents at position 2 influence electronic properties (e.g., electron-withdrawing effects) and may improve metabolic stability in biological assays .

Table 1: Key Structural Identifiers

PropertyValueSource Citation
CAS Number1980007-36-0
IUPAC Name(7S)-2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid
SMILESCC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CC(C2)(F)F
InChI KeyHPLUHOJHYYJMSU-QMMMGPOBSA-N

Synthesis and Characterization

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step route involving:

  • Spirocycle Formation: Likely via intramolecular cyclization of a precursor containing both amine and carbonyl functionalities.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Difluorination: Potential use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to install the geminal difluoro motif.

Analytical Data

  • Purity: Commercial batches from suppliers such as Aladdin Scientific specify a purity of ≥97%, verified via HPLC or LC-MS .

  • Spectroscopic Profiles: Nuclear magnetic resonance (NMR) would confirm the spirocyclic structure, with characteristic shifts for the Boc group (~1.4 ppm for tert-butyl protons) and carboxylic acid proton (~12 ppm in ¹H NMR).

Applications in Research

Role in Medicinal Chemistry

The compound’s spirocyclic scaffold is of interest in drug discovery due to its potential to mimic bioactive conformations of peptides or enzyme inhibitors. The difluoro moiety may enhance binding affinity or modulate pharmacokinetic properties .

Synthetic Intermediate

As a Boc-protected amine, this molecule could serve as a building block for:

  • Peptidomimetics: Spirocycles are employed to constrain peptide backbones, reducing conformational flexibility and improving target selectivity.

  • Ligand Design: The carboxylic acid enables conjugation to other pharmacophores via amide or ester linkages .

SupplierCatalog NumberQuantity OptionsPrice Range (USD)
Angene InternationalVC11653513100 mg, 250 mg, 1 g$200–$1,500
Aladdin ScientificT631316100 mg, 500 mg$250–$1,200
Labcompare MarketplaceALNH9AA0CBD5250 mg, 1 g$300–$1,400

Note: Prices vary based on quantity and supplier-specific discounts .

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